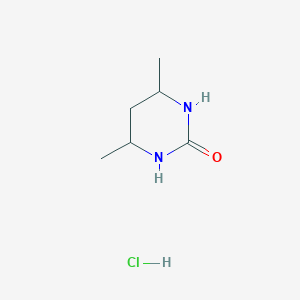
4,6-Dimethyl-1,3-diazinan-2-one;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Dimethyl-1,3-diazinan-2-one;hydrochloride is a chemical compound that belongs to the class of diazinanones It is characterized by the presence of two methyl groups at the 4 and 6 positions of the diazinane ring, and a hydrochloride group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dimethyl-1,3-diazinan-2-one;hydrochloride typically involves the reaction of 4,6-dimethyl-1,3-diazinan-2-one with hydrochloric acid. The reaction conditions often include:
Solvent: The reaction is usually carried out in an aqueous or organic solvent.
Temperature: The reaction temperature can vary, but it is generally conducted at room temperature or slightly elevated temperatures.
Catalysts: In some cases, catalysts may be used to enhance the reaction rate.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Processing: Depending on the scale, the production can be carried out in batch reactors or continuous flow reactors.
Purification: The product is typically purified using techniques such as crystallization, filtration, and drying to obtain the desired compound in pure form.
Chemical Reactions Analysis
Types of Reactions
4,6-Dimethyl-1,3-diazinan-2-one;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The compound can participate in substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution Reagents: Halogens, alkylating agents, and nucleophiles are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
4,6-Dimethyl-1,3-diazinan-2-one;hydrochloride has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 4,6-Dimethyl-1,3-diazinan-2-one;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Molecular Targets: It can interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways: The compound may influence various biochemical pathways, leading to changes in cellular functions and processes.
Comparison with Similar Compounds
4,6-Dimethyl-1,3-diazinan-2-one;hydrochloride can be compared with other similar compounds, such as:
3-(Aminomethyl)-4,6-dimethyl-1H-pyridin-2-one;hydrochloride: This compound has a similar structure but differs in the position and type of functional groups.
1,3-Dimethyl-1,3-diazinan-2-one: This compound lacks the hydrochloride group and has different chemical properties.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the hydrochloride group, which imparts distinct chemical and physical properties.
Properties
Molecular Formula |
C6H13ClN2O |
|---|---|
Molecular Weight |
164.63 g/mol |
IUPAC Name |
4,6-dimethyl-1,3-diazinan-2-one;hydrochloride |
InChI |
InChI=1S/C6H12N2O.ClH/c1-4-3-5(2)8-6(9)7-4;/h4-5H,3H2,1-2H3,(H2,7,8,9);1H |
InChI Key |
RRMMDXXJYYVNDB-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(NC(=O)N1)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















